molecular formula C7H14ClNS B6172125 2-thia-7-azaspiro[3.5]nonane hydrochloride CAS No. 2445792-09-4

2-thia-7-azaspiro[3.5]nonane hydrochloride

Cat. No.: B6172125
CAS No.: 2445792-09-4
M. Wt: 179.7
InChI Key:
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Description

2-Thia-7-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C7H13NS·HCl It is a spiro compound, characterized by a unique bicyclic structure where a sulfur atom and a nitrogen atom are incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thia-7-azaspiro[3.5]nonane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an amine in the presence of a suitable catalyst to form the spiro structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is usually purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles. Common reagents include alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions often carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Alkylated or acylated spiro compounds.

Scientific Research Applications

2-Thia-7-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-thia-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spiro structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within cells, potentially affecting cellular signaling and metabolism.

Comparison with Similar Compounds

  • 7-Thia-2-azaspiro[3.5]nonane hydrochloride
  • 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
  • 2-Azaspiro[3.5]nonane hydrochloride

Comparison: 2-Thia-7-azaspiro[3.5]nonane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of chemical transformations and applications, particularly in the fields of medicinal chemistry and material science.

Properties

CAS No.

2445792-09-4

Molecular Formula

C7H14ClNS

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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